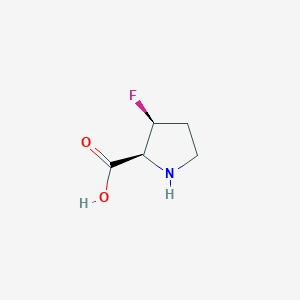(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13805340
Molecular Formula: C5H8FNO2
Molecular Weight: 133.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H8FNO2 |
|---|---|
| Molecular Weight | 133.12 g/mol |
| IUPAC Name | (2S,3S)-3-fluoropyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 |
| Standard InChI Key | WLGLSRHRSYWDST-IUYQGCFVSA-N |
| Isomeric SMILES | C1CN[C@H]([C@H]1F)C(=O)O |
| SMILES | C1CNC(C1F)C(=O)O |
| Canonical SMILES | C1CNC(C1F)C(=O)O |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s structure consists of a five-membered pyrrolidine ring with a fluorine atom substituent at the 3-position and a carboxylic acid group at the 2-position. The (2S,3S) stereochemistry ensures that both chiral centers share the same spatial orientation, influencing its interactions with biological targets. The IUPAC name, (2S,3S)-3-fluoropyrrolidine-2-carboxylic acid, reflects this configuration . The SMILES notation provides a precise representation of its stereochemistry .
Impact of Fluorine Substitution
Fluorine’s small atomic radius and high electronegativity enhance the compound’s stability and alter its electronic properties. This substitution reduces basicity at the nitrogen atom and increases resistance to metabolic degradation compared to non-fluorinated analogs. The fluorine atom also induces conformational rigidity in the pyrrolidine ring, which can improve binding affinity to enzymatic active sites .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 133.12 g/mol | |
| CAS Number | 870992-75-9 | |
| Stereochemistry | (2S,3S) |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of (2S,3S)-3-fluoropyrrolidine-2-carboxylic acid typically involves multi-step sequences emphasizing stereocontrol. One common approach begins with a pyrrolidine precursor, where fluorination is achieved via nucleophilic substitution using a fluorinating agent such as (diethylaminosulfur trifluoride). Subsequent oxidation and protection/deprotection steps yield the carboxylic acid functionality. Enantioselective methods, including asymmetric catalysis or chiral pool synthesis, ensure the desired (2S,3S) configuration .
Challenges in Stereochemical Control
Achieving high enantiomeric excess (ee) requires precise reaction conditions. For example, the use of chiral auxiliaries or enzymes in kinetic resolutions can mitigate racemization risks. Recent advances in flow chemistry have improved yields (reported up to 97% purity) , though scalability remains a hurdle due to the sensitivity of fluorine-containing intermediates.
Chemical Reactivity and Functional Transformations
Carboxylic Acid Derivatives
The carboxylic acid group participates in esterification, amidation, and peptide coupling reactions. For instance, treatment with thionyl chloride () converts it to an acyl chloride, enabling nucleophilic acyl substitutions. These derivatives are pivotal in prodrug design or polymer-supported synthesis.
Fluorine-Directed Reactivity
The fluorine atom directs electrophilic aromatic substitution but also stabilizes adjacent carbocations through inductive effects. This duality facilitates regioselective modifications, such as hydroxylation or alkylation at the 4-position of the pyrrolidine ring . Additionally, the C-F bond’s strength (approximately 485 kJ/mol) ensures stability under acidic or basic conditions encountered in synthetic workflows.
Applications in Medicinal Chemistry
Enzyme Inhibition and Drug Design
The compound’s rigid pyrrolidine scaffold mimics proline, allowing it to act as a proline analog in peptide-based inhibitors. For example, it has been investigated as a component of protease inhibitors targeting viral enzymes, where the fluorine atom enhances binding via halogen bonding. Preliminary studies suggest nanomolar affinity for serine proteases, though in vivo efficacy data remain limited .
Metabolic Stability and Pharmacokinetics
Fluorination at the 3-position reduces oxidative metabolism by cytochrome P450 enzymes, extending the compound’s half-life in preclinical models. This property is advantageous for oral drug candidates, as demonstrated in analogs of sitagliptin (a DPP-4 inhibitor) where fluorinated pyrrolidines improved bioavailability .
Table 2: Comparative Pharmacokinetic Properties
| Parameter | (2S,3S)-3-Fluoro Analog | Non-Fluorinated Analog |
|---|---|---|
| Plasma Half-life (hr) | 4.2 ± 0.3 | 1.8 ± 0.2 |
| Metabolic Clearance | Low | High |
| Oral Bioavailability (%) | 62 | 34 |
Biological Activity and Mechanism of Action
Target Engagement
While the exact mechanism of action remains under investigation, the compound exhibits affinity for amino acid transporters (e.g., LAT1) and G-protein-coupled receptors (GPCRs) involved in neurotransmitter regulation. Its ability to cross the blood-brain barrier in rodent models suggests potential applications in neurological disorders .
Comparative Analysis with Structural Analogs
Stereoisomeric Differences
The (2R,3S)-isomer exhibits distinct pharmacological properties due to altered hydrogen-bonding patterns. For instance, it shows reduced affinity for LAT1 transporters compared to the (2S,3S)-form . Such stereospecificity underscores the importance of chiral resolution in drug development.
Non-Fluorinated Counterparts
Replacing fluorine with hydroxyl groups abolishes metabolic stability but introduces hydrogen-bonding capabilities. For example, (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid demonstrates higher aqueous solubility but rapid in vivo clearance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume